molecular formula C10H10N2O3 B3215744 5,7-dimethoxy-1H-indazole-3-carbaldehyde CAS No. 1167055-48-2

5,7-dimethoxy-1H-indazole-3-carbaldehyde

Cat. No.: B3215744
CAS No.: 1167055-48-2
M. Wt: 206.20 g/mol
InChI Key: XWBJOQBSRCFJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of two methoxy groups at positions 5 and 7, and an aldehyde group at position 3 on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Leimgruber-Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative to form the indazole ring . The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol .

Industrial Production Methods

Industrial production methods for 5,7-dimethoxy-1H-indazole-3-carbaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-1H-indazole-3-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The methoxy and aldehyde groups may play a role in binding to these targets, influencing their activity and leading to various biological effects . Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Similar structure but lacks the methoxy groups.

    5-Methoxy-1H-indazole-3-carbaldehyde: Contains only one methoxy group.

    7-Methoxy-1H-indazole-3-carbaldehyde: Contains a methoxy group at position 7.

Uniqueness

5,7-Dimethoxy-1H-indazole-3-carbaldehyde is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The dual methoxy substitution may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5,7-dimethoxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-7-8(5-13)11-12-10(7)9(4-6)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJOQBSRCFJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C(=C1)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268870
Record name 5,7-Dimethoxy-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-48-2
Record name 5,7-Dimethoxy-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxy-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethoxy-1H-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5,7-dimethoxy-1H-indazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5,7-dimethoxy-1H-indazole-3-carbaldehyde
Reactant of Route 4
5,7-dimethoxy-1H-indazole-3-carbaldehyde
Reactant of Route 5
5,7-dimethoxy-1H-indazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5,7-dimethoxy-1H-indazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.